![molecular formula C10H19ClO4 B052928 (3S,5R)-3,5-Dihydroxy-6-chlorohexanoic acid tert-butyl ester CAS No. 404958-68-5](/img/structure/B52928.png)
(3S,5R)-3,5-Dihydroxy-6-chlorohexanoic acid tert-butyl ester
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Overview
Description
(3S,5R)-3,5-Dihydroxy-6-chlorohexanoic acid tert-butyl ester, also known as 3,5-dichloro-6-hydroxyhexanoic acid tert-butyl ester, is an important organic compound that has been used in various scientific research applications. It is a synthetic compound that is used as an intermediate in the synthesis of various other compounds. The compound has been studied extensively for its biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments.
Mechanism of Action
The mechanism of action of (3S,5R)-3,5-Dihydroxy-6-chlorohexanoic acid tert-butyl ester is not yet fully understood. However, it has been suggested that the compound acts as a competitive inhibitor of enzymes, such as cytochrome P450. In addition, it has been suggested that the compound may act as an agonist or antagonist of certain receptors, such as the dopamine receptor.
Biochemical and Physiological Effects
The biochemical and physiological effects of (3S,5R)-3,5-Dihydroxy-6-chlorohexanoic acid tert-butyl ester are not yet fully understood. However, the compound has been shown to have an inhibitory effect on the activity of certain enzymes, such as cytochrome P450. In addition, the compound has been shown to have an inhibitory effect on the activity of certain receptors, such as the dopamine receptor.
Advantages and Limitations for Lab Experiments
The use of (3S,5R)-3,5-Dihydroxy-6-chlorohexanoic acid tert-butyl ester in laboratory experiments has several advantages. First, the compound is easy to synthesize and can be purified using a variety of methods. Second, the compound is relatively stable and has a relatively low toxicity. Third, the compound can be used in a variety of experiments, such as enzyme kinetics and enzyme inhibition and activation.
However, the use of (3S,5R)-3,5-Dihydroxy-6-chlorohexanoic acid tert-butyl ester in laboratory experiments also has certain limitations. First, the compound is not widely available and can be difficult to obtain. Second, the compound is not very soluble in water and may require the use of organic solvents for solubilization. Third, the compound may be toxic at higher concentrations and must be handled with care.
Future Directions
The use of (3S,5R)-3,5-Dihydroxy-6-chlorohexanoic acid tert-butyl ester in scientific research applications is still in its early stages. As such, there are many potential future directions for the compound. For example, further research could be conducted to better understand the biochemical and physiological
Synthesis Methods
The synthesis of (3S,5R)-3,5-dihydroxy-6-chlorohexanoic acid tert-butyl ester (3,5-DCHTBE) involves a series of chemical reactions. The first step is the reaction of (3S,5R)-3,5-Dihydroxy-6-chlorohexanoic acid tert-butyl ester-6-hydroxyhexanoic acid (DCH) with tert-butyl alcohol (TBA) in the presence of a base, such as sodium hydroxide. This reaction produces a tert-butyl ester of the DCH. The next step is the hydrolysis of the tert-butyl ester of the DCH, which produces the desired product, 3,5-DCHTBE. The final step is the purification of the 3,5-DCHTBE, which can be accomplished through a variety of methods, including recrystallization, distillation, and column chromatography.
Scientific Research Applications
The primary use of (3S,5R)-3,5-Dihydroxy-6-chlorohexanoic acid tert-butyl ester is in scientific research applications. It has been used as an intermediate in the synthesis of a variety of compounds, including antibiotics, antifungal agents, and anti-inflammatory agents. In addition, it has been used in the synthesis of other organic compounds, such as amino acids, peptides, and steroids. The compound has also been used in the study of enzyme kinetics, as well as in the study of enzyme inhibition and activation.
properties
IUPAC Name |
tert-butyl (3S,5R)-6-chloro-3,5-dihydroxyhexanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19ClO4/c1-10(2,3)15-9(14)5-7(12)4-8(13)6-11/h7-8,12-13H,4-6H2,1-3H3/t7-,8+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIKPWJZUGTVXCO-JGVFFNPUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(CC(CCl)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@H](C[C@H](CCl)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,5R)-3,5-Dihydroxy-6-chlorohexanoic acid tert-butyl ester |
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